molecular formula C13H11N3O5S B3867161 3-(aminosulfonyl)-N-(2-nitrophenyl)benzamide

3-(aminosulfonyl)-N-(2-nitrophenyl)benzamide

Cat. No. B3867161
M. Wt: 321.31 g/mol
InChI Key: VTQRHJKDAGGTIJ-UHFFFAOYSA-N
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Description

3-(aminosulfonyl)-N-(2-nitrophenyl)benzamide, also known as N-(2-nitrophenyl)-3-(sulfamoyl)benzamide, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of sulfonamide-based drugs and has been found to possess a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-(aminosulfonyl)-3-(aminosulfonyl)-N-(2-nitrophenyl)benzamide(2-nitrophenyl)benzamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
3-(aminosulfonyl)-3-(aminosulfonyl)-N-(2-nitrophenyl)benzamide(2-nitrophenyl)benzamide has been found to possess a wide range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes involved in bacterial and viral infections. Additionally, this compound has been found to possess antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(aminosulfonyl)-3-(aminosulfonyl)-N-(2-nitrophenyl)benzamide(2-nitrophenyl)benzamide in lab experiments is its potent anti-cancer properties. This makes it an ideal candidate for the development of new drugs for the treatment of various types of cancer. Additionally, this compound has been found to possess anti-inflammatory, anti-bacterial, and anti-viral properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that this compound can be toxic to certain cells, and therefore, caution must be exercised when using it in lab experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the research of 3-(aminosulfonyl)-3-(aminosulfonyl)-N-(2-nitrophenyl)benzamide(2-nitrophenyl)benzamide. One of the most important directions is the development of new drugs based on this compound for the treatment of various diseases, including cancer, inflammation, and bacterial and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, studies are needed to explore the potential of this compound as an antioxidant and its effects on oxidative stress-related diseases.

Scientific Research Applications

3-(aminosulfonyl)-3-(aminosulfonyl)-N-(2-nitrophenyl)benzamide(2-nitrophenyl)benzamide has been extensively studied for its potential use in various scientific research applications. One of the most important applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cells. Additionally, this compound has been found to possess anti-inflammatory, anti-bacterial, and anti-viral properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

N-(2-nitrophenyl)-3-sulfamoylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5S/c14-22(20,21)10-5-3-4-9(8-10)13(17)15-11-6-1-2-7-12(11)16(18)19/h1-8H,(H,15,17)(H2,14,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQRHJKDAGGTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(aminosulfonyl)-N-(2-nitrophenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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